Ethylhexyl isostearate

Descripción general

Descripción

Ethylhexyl isostearate is an ester derived from the reaction between isooctadecanoic acid and 2-ethylhexanol. It is widely used in the cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is known for its ability to enhance the texture and spreadability of cosmetic formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethylhexyl isostearate is synthesized through an esterification reaction between isooctadecanoic acid and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed into the system. The reaction mixture is heated to maintain the reflux conditions, and the water formed is continuously removed. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Ethylhexyl isostearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecanoic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.

Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.

Major Products Formed:

Hydrolysis: Isooctadecanoic acid, 2-ethylhexanol.

Transesterification: New ester (e.g., methyl isostearate, ethyl isostearate), alcohol (e.g., methanol, ethanol).

Aplicaciones Científicas De Investigación

Cosmetic Industry

Emollient Properties

Ethylhexyl isostearate serves as a highly effective emollient , enhancing the texture and spreadability of cosmetic products. It is commonly found in formulations for:

- Skin Care Products : Moisturizers, anti-aging creams, and lotions benefit from its skin-softening properties.

- Makeup : Used in lipsticks, foundations, and eye makeup to improve application and finish.

Case Study: Skin Penetration Enhancement

A study evaluated the penetration enhancement of this compound in topical formulations. Results indicated improved delivery of active ingredients through the skin barrier, which enhances therapeutic efficacy in dermatological applications .

Pharmaceutical Applications

Topical Drug Delivery

this compound functions as a carrier for active pharmaceutical ingredients (APIs) in topical formulations. Its ability to facilitate skin absorption makes it valuable for:

- Transdermal Patches : Enhancing the bioavailability of drugs like indomethacin when incorporated into gel formulations.

- Creams and Ointments : Used to improve the solubility and stability of APIs.

Research Findings

A comparative study demonstrated that formulations containing this compound exhibited significantly higher permeation rates of ketoprofen compared to traditional solvents, indicating its potential as a penetration enhancer in pharmaceutical applications .

Industrial Applications

Lubricants and Metalworking Fluids

this compound's lubricating properties extend its use to industrial applications:

- Metalworking Fluids : It provides excellent adhesion to metals and thermal stability, making it suitable for aluminum rolling processes.

- Surface Treatment Agents : Employed as a lubricant and surface-active agent in various manufacturing processes.

Data Table: Industrial Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Metalworking Fluids | Lubricants for aluminum rolling |

| Surface Treatment | Plating agents |

| Textiles | Oiling agents |

| Plastics | Lubricants in polymer processing |

Safety and Regulatory Insights

This compound has undergone extensive safety assessments, confirming its safe use in cosmetics and pharmaceuticals. The Cosmetic Ingredient Review (CIR) panel has evaluated its safety profile, concluding that it poses minimal risk when used as intended .

Mecanismo De Acción

Ethylhexyl isostearate functions primarily as an emollient by forming a protective layer on the skin’s surface. This layer helps to retain moisture, preventing water loss and keeping the skin hydrated and supple. The compound’s long hydrocarbon chains contribute to its ability to create a smooth and non-greasy texture on the skin . Additionally, its ester bond allows for easy hydrolysis, facilitating the release of its constituent alcohol and acid, which can further interact with the skin .

Comparación Con Compuestos Similares

Ethylhexyl stearate: Another ester used in cosmetics with similar emollient properties but derived from stearic acid instead of isooctadecanoic acid.

Isopropyl myristate: A commonly used ester in cosmetics and pharmaceuticals, known for its excellent skin absorption properties.

Cetearyl ethylhexanoate: An ester used in skincare products for its emollient and conditioning properties.

Uniqueness: Ethylhexyl isostearate is unique due to its specific combination of isooctadecanoic acid and 2-ethylhexanol, which provides a balance of emollient properties and skin compatibility. Its ability to enhance the texture and spreadability of formulations while maintaining a non-greasy feel makes it particularly valuable in the cosmetic industry .

Actividad Biológica

Ethylhexyl isostearate is an ester derived from isostearic acid and 2-ethylhexanol. It is widely used in cosmetic formulations due to its emollient properties, which enhance skin feel and moisture retention. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Safety Profile

The safety assessment of this compound has been conducted by various panels, including the Cosmetic Ingredient Review Expert Panel. Key findings include:

- Acute Toxicity : this compound exhibits low acute toxicity, with an oral LD50 greater than 8 mL/kg in rat studies, indicating a relatively safe profile for cosmetic use .

- Skin Irritation : In human testing, formulations containing this compound have shown minimal irritation. In one study involving 56 subjects, it was neither an irritant nor a sensitizer .

- Eye Irritation : The compound did not provoke significant injury in rabbit eyes during testing, further supporting its safety for topical applications .

Dermal Absorption Studies

Research indicates that this compound has limited penetration through the skin barrier. A study involving tape stripping of the stratum corneum after application showed that most of the compound remained at the surface rather than penetrating deeper layers . This characteristic makes it suitable as a skin conditioning agent without significant systemic absorption risks.

Emollient Properties

This compound acts as an effective emollient, providing a smooth application and enhancing the sensory feel of formulations. It helps to improve skin hydration by forming a barrier that reduces transepidermal water loss (TEWL). This property is particularly beneficial in products aimed at moisturizing and protecting dry skin.

Case Study 1: Cosmetic Formulation

In a formulation study, a cream containing 7.6% this compound was tested on 56 participants. Results indicated no significant irritation or sensitization reactions, highlighting its suitability for sensitive skin formulations .

Case Study 2: Comparative Analysis with Other Esters

A comparative study analyzed various alkyl esters, including this compound, for their emollient efficacy. The study found that this compound provided superior sensory attributes compared to other esters like isopropyl myristate and cetyl stearate, making it a preferred choice in high-end cosmetic products .

Research Findings Summary

| Parameter | This compound | Comparison with Other Esters |

|---|---|---|

| Oral LD50 (rat) | >8 mL/kg | Lower toxicity than many esters |

| Skin Irritation (human) | Non-irritating | Similar to cetyl stearate |

| Eye Irritation (rabbit) | Minimal injury | Comparable to other esters |

| Dermal Absorption | Limited | Higher than some but lower than others |

| Emollient Efficacy | High | Superior to isopropyl myristate |

Propiedades

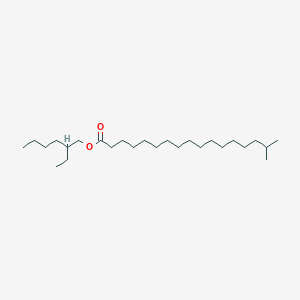

IUPAC Name |

2-ethylhexyl 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-5-7-21-25(6-2)23-28-26(27)22-19-17-15-13-11-9-8-10-12-14-16-18-20-24(3)4/h24-25H,5-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNJNCHUFWULBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81897-25-8 | |

| Record name | Ethylhexyl isostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081897258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLHEXYL ISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z37I6ZS2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.